molecular formula C15H16ClN3O2S B2585468 N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251679-11-4

N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide

Cat. No. B2585468
CAS RN: 1251679-11-4
M. Wt: 337.82
InChI Key: REJFFNVMASRMAG-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a 4-chlorophenyl group and an ethyl group attached to the nitrogen atoms of the thiazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the aromaticity of the thiazole ring, with the 4-chlorophenyl and ethyl groups attached to the nitrogen atoms of the ring .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine atom on the phenyl ring could make this compound more reactive in certain conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Thiazole derivatives are found in a variety of biologically active compounds, suggesting potential applications in medicinal chemistry .

Future Directions

The study and development of thiazole derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound could potentially be explored for its biological activity and potential applications in drug development.

properties

IUPAC Name

4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFFNVMASRMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide

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